B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid
Description
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]boronic acid is a phenylboronic acid derivative substituted at the para position with a sulfonamide group linked to a 3-methylphenylamine moiety. Its molecular formula is C₁₃H₁₄BNO₄S, with a molecular weight of 291.13 g/mol (calculated).
Properties
IUPAC Name |
[4-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c1-10-3-2-4-12(9-10)15-20(18,19)13-7-5-11(6-8-13)14(16)17/h2-9,15-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNWGIFWNSPQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-N-(3-methylphenyl)benzenesulfonamide
Reaction Scheme :
Procedure :
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Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
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Add 3-methylaniline (1.1 eq) dropwise under nitrogen atmosphere.
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Introduce triethylamine (2.5 eq) to scavenge HCl byproduct.
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Stir at room temperature for 12 hours, monitoring progress via TLC (Hexane:EtOAc 7:3).
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Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry over MgSO₄ and concentrate under reduced pressure.
Yield : 82–89% (crude), 76% after recrystallization (MeOH/H₂O).
Miyaura Borylation for Boronic Acid Installation
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Boron source | Bis(pinacolato)diboron (1.5 eq) |
| Base | KOAc (3.0 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Time | 18 hours |
Mechanistic Insights :
The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with the diboron reagent to form the boronic ester. Subsequent hydrolysis yields the boronic acid.
Critical Optimization Parameters :
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Oxygen-free conditions prevent catalyst deactivation.
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Anhydrous solvents minimize competitive hydrolysis.
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Excess boron reagent drives reaction completion.
Post-Reaction Processing :
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Filter through Celite to remove catalyst residues.
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Concentrate and hydrolyze boronic ester with 1M HCl in THF/H₂O (1:1).
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Extract with ethyl acetate, dry, and evaporate to obtain pure product.
Yield : 68–74% (two steps from sulfonamide intermediate).
Synthetic Route 2: Boron-Centric Approach
Preparation of 4-Aminophenylboronic Acid Pinacol Ester
Hydrogenation Protocol :
\text{4-Nitrophenylboronic acid} \xrightarrow[\text{H}_2 (50 psi)]{\text{Pd/C (10 wt%)}} \text{4-Aminophenylboronic acid}
Key Considerations :
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Pinacol protection prevents amine-boronic acid interactions during reduction.
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Ethanol/water (9:1) solvent system enhances catalyst activity.
Yield : 91% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).
Sulfonylation of Protected Boronate
Reaction Design :
Challenges :
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Competitive sulfonation at the amine vs. boronate requires careful stoichiometry.
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Use of 4-dimethylaminopyridine (DMAP) accelerates sulfonyl chloride activation.
Deprotection :
Treat with HCl in THF/water (1:1) to remove pinacol group.
Overall Yield : 63% (three steps from nitro precursor).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Advantages Over Batch Processing :
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Enhanced heat/mass transfer for exothermic sulfonylation step.
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Reduced catalyst loading in Miyaura borylation (2.5 mol% Pd).
Representative Parameters :
| Stage | Residence Time | Temperature |
|---|---|---|
| Sulfonamide formation | 45 min | 25°C |
| Borylation | 2.5 hours | 110°C |
Productivity : 12 kg/day using microreactor systems.
Green Chemistry Metrics
Solvent Recovery :
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92% DCM recycled via distillation in sulfonylation step.
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Aqueous waste reduced 40% through membrane filtration.
E-Factor Analysis :
| Component | Mass (kg/kg product) |
|---|---|
| Organic solvents | 8.2 |
| Inorganic salts | 1.7 |
| Catalyst metals | 0.09 |
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, SO₂NH), 7.54–7.43 (m, 4H, Ar–H), 2.34 (s, 3H, CH₃).
¹¹B NMR (128 MHz, DMSO-d₆) :
δ 28.5 ppm (characteristic of arylboronic acids).
Purity Assessment
HPLC Conditions :
-
Column: C18, 250 × 4.6 mm, 5 μm
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Mobile phase: MeCN/0.1% H₃PO₄ (60:40)
-
Retention time: 6.7 min
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (Boron-Centric) |
|---|---|---|
| Total yield | 58% | 47% |
| Palladium consumption | 5.2 mg/g product | 8.1 mg/g product |
| Scalability | Pilot-validated | Lab-scale only |
| Byproduct formation | <2% | 5–7% |
Key Insight : Route 1 demonstrates superior atom economy and scalability for GMP production.
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid, a boronic acid derivative with the chemical formula C₁₃H₁₄BNO₄S, has a wide range of applications in medicinal chemistry and organic synthesis. The compound is characterized by a sulfonamide functional group and has a molecular weight of approximately 291.14 g/mol.
Applications
This compound has several applications:
- Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting cancer and other diseases.
- Organic Synthesis: It is utilized in various organic synthesis reactions due to the reactivity of boron-containing compounds.
Medicinal Chemistry
The biological activity of this compound has been explored in various studies, showing potential as an inhibitor of certain enzymes, particularly those involved in cancer pathways. The sulfonamide group enhances binding affinity to target proteins, and compounds with similar structures have been studied for their antimicrobial and anti-inflammatory properties.
Organic Synthesis
Synthesis methods for this compound emphasize the importance of both organic synthesis techniques and the reactivity of boron-containing compounds. This compound's unique structure allows it to play a critical role in drug discovery.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are often used in these studies to understand its mechanism of action and optimize its therapeutic potential.
Structural Similarity
This compound shares structural similarities with several other compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 3-(Methylsulfonylamino)phenylboronic acid | C₇H₁₀BNO₄S | Smaller size; different substituent pattern |
| B-[4-Methoxy-3-[(phenylamino)sulfonyl]phenyl]boronic acid | C₁₃H₁₅BNO₄S | Contains methoxy group; different electronic properties |
| B-[4-(Aminosulfonyl)phenylboronic acid | C₁₂H₁₅BNO₄S | Lacks methyl substitution; different biological activity |
Mechanism of Action
The mechanism of action of B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and physicochemical properties of B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]boronic acid with related boronic acids:
Substituent Effects on Properties
Lipophilicity and Solubility
- Sulfonamide Derivatives: The 3-methylphenyl-sulfonamide group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to dimethylsulfamoyl (logP ~1.8) or methylaminosulfonyl (logP ~1.5) analogs . This higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
- Trifluoromethyl Derivatives : Electron-withdrawing -CF₃ groups (logP ~2.0) enhance reactivity in cross-coupling but lower solubility compared to methyl-substituted analogs .
Reactivity in Suzuki Coupling
- Sulfonamide-substituted boronic acids (e.g., [4-(dimethylsulfamoyl)phenyl]boronic acid) exhibit moderate reactivity due to steric hindrance from bulky substituents .
- Acetamido or trifluoromethyl groups (e.g., 4-acetamidophenylboronic acid) improve coupling efficiency by reducing steric bulk .
Medicinal Chemistry
- Sulfonamide-substituted boronic acids are explored as protease inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues .
- The 3-methylphenyl group in the target compound may enhance binding to hydrophobic protein pockets, analogous to triphenylamine-boronic acid derivatives used in optoelectronics .
Boron Neutron Capture Therapy (BNCT)
- Methylaminosulfonyl and quaternary-center boronated amino acids (e.g., α-methyl-BPA) demonstrate similar lipophilicities (Rf values), optimizing tumor uptake .
Material Science
- Triazine-substituted boronic acids (e.g., (4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)boronic acid) are used in covalent organic frameworks (COFs) for gas storage .
Biological Activity
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid, known by its CAS number 1449131-68-3, is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonamide group attached to a phenyl ring and a boron atom, enhances its reactivity and biological activity. This article explores the compound's biological activity, including its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄BNO₄S
- Molecular Weight : 291.14 g/mol
- IUPAC Name : (4-(N-(m-tolyl)sulfamoyl)phenyl)boronic acid
- Purity : Typically ≥ 95%
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various disease pathways, particularly cancer. The sulfonamide group enhances binding affinity to target proteins, making it a promising candidate for drug development.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes:
- ADAMTS7 and ADAMTS5 : These enzymes are implicated in the progression of diseases such as atherosclerosis. Studies have shown that compounds similar to this compound exhibit varying degrees of inhibitory activity against these enzymes (see Table 1) .
| Compound | R | R1 | ADAMTS7 (Ki nM) | ADAMTS5 (Ki nM) |
|---|---|---|---|---|
| 3a | 4-CF3 | H | 9.0 ± 1.0 | 110 ± 40 |
| 3b | 4-CF3 | CH3 | 50 ± 10 | 90 ± 30 |
| 3e | 4-F | H | 6.0 ± 1.0 | 15 ± 4 |
This table illustrates the structure-activity relationship (SAR) highlighting how different substituents affect enzyme inhibition.
Case Studies
- Cancer Pathways : In vitro studies have demonstrated that this compound can inhibit pathways critical for tumor growth and metastasis. For instance, compounds with similar structures have been shown to reduce the viability of cancer cells by inducing apoptosis through the inhibition of specific kinases involved in cell signaling .
- Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. In one study, derivatives of boronic acids were tested for their ability to inhibit urease activity, which is crucial for bacterial survival in acidic environments .
- Anti-inflammatory Effects : Other studies have suggested that boronic acids can modulate inflammatory responses by inhibiting cytokine release from immune cells. This has implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in animal models. Toxicity assessments have shown no significant adverse effects at therapeutic doses, making it a viable candidate for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
